Comparative 5-HT2C Receptor Binding Affinity: Unsubstituted Scaffold vs. Lorcaserin
The unsubstituted 2,3,4,5-tetrahydro-1H-benzo[d]azepine core (as its N,N-dimethyl derivative) exhibits significantly lower binding affinity for the human 5-HT2C receptor compared to the clinically advanced agonist lorcaserin. While lorcaserin demonstrates high affinity (Ki = 15 ± 1 nM) [1], the unsubstituted scaffold derivative shows a Ki of 87 nM [2], representing a nearly 6-fold reduction in potency. This quantitative difference underscores the essential role of the 8-chloro and 1-methyl substituents in achieving high-affinity receptor engagement, confirming the unsubstituted compound's utility as a low-affinity comparator or a starting point for SAR-driven optimization.
| Evidence Dimension | 5-HT2C receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 87 nM (for N,N-dimethyl derivative of the core scaffold) |
| Comparator Or Baseline | Lorcaserin: Ki = 15 ± 1 nM |
| Quantified Difference | Lorcaserin is ~5.8-fold more potent |
| Conditions | Displacement of [3H]mesulergine from human recombinant 5-HT2C receptor expressed in mouse Swiss 3T3 cells; radioligand binding assay |
Why This Matters
This data provides a quantifiable baseline for evaluating the impact of substituent additions on target engagement, essential for medicinal chemistry programs seeking to optimize potency from the unsubstituted core.
- [1] Thomsen WJ, Grottick AJ, Menzaghi F, et al. Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: in Vitro and in Vivo Pharmacological Characterization. J Pharmacol Exp Ther. 2008;325(2):577-587. View Source
- [2] BindingDB. Entry BDBM50257565: N,N-dimethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. Ki: 87 nM for 5-HT2C receptor. View Source
